Boc-Lys(Boc)-OSu
Overview
Description
“Boc-Lys(Boc)-OSu” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
“Boc-Lys(Boc)-OSu” is synthesized using a process known as Boc solid-phase peptide synthesis . This process involves the use of Boc-protected amino acids and coupling reagents. The synthesis of “Boc-Lys(Boc)-OSu” has been documented in various scientific papers .
Molecular Structure Analysis
The empirical formula of “Boc-Lys(Boc)-OSu” is C20H33N3O8 . Its molecular weight is 443.49 . The structure of “Boc-Lys(Boc)-OSu” has been analyzed in various scientific papers .
Chemical Reactions Analysis
“Boc-Lys(Boc)-OSu” is used in various chemical reactions, particularly in peptide synthesis . It is also used in the synthesis of other complex organic compounds .
Physical And Chemical Properties Analysis
“Boc-Lys(Boc)-OSu” is a solid substance with a molecular weight of 443.49 . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 514.4±45.0 °C at 760 mmHg . The storage temperature for “Boc-Lys(Boc)-OSu” is -20°C .
Scientific Research Applications
Boc-Lys(Boc)-OSu plays a crucial role in the synthesis of polypeptides, which are significant in understanding human physiological processes and potential treatments for diseases. Its use simplifies and improves polypeptide synthesis methods (Zhao Yi-nan & Melanie Key, 2013).
It is used in the synthesis of lysine derivatives and lysine-containing peptides with electron donors like phenothiazine, indicating its potential applications in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).
Boc-Lys(Boc)-OSu plays a pivotal role in controlling genome editing through CRISPR-Cas9, especially in mammalian genome editing. Its inclusion in genetic code expansion allows for precise and controlled gene editing (Toru Suzuki et al., 2018).
It has been used in synthesizing Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, which serve as organogelators capable of forming stable organogels, demonstrating its utility in materials science (Zong Qianying et al., 2016).
In the field of nanotechnology, Boc-Lys(Boc)-OSu has been used to synthesize dendritic antibacterial copolymers, displaying broad-spectrum antibacterial activity and low hemolytic toxicity, thus promising applications in healthcare (Yusheng Qian et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551690 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Boc)-OSu | |
CAS RN |
30189-36-7 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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